molecular formula C9H7Cl2FO2 B6265739 2-(2,4-dichloro-5-fluorophenyl)propanoic acid CAS No. 1540880-32-7

2-(2,4-dichloro-5-fluorophenyl)propanoic acid

Cat. No.: B6265739
CAS No.: 1540880-32-7
M. Wt: 237.05 g/mol
InChI Key: BJXLXTVXKJXRPN-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-5-fluorophenyl)propanoic acid (CAS 1540880-32-7) is a high-purity chemical building block designed for advanced pharmaceutical and life science research. This compound features a propanoic acid group attached to a multifunctional 2,4-dichloro-5-fluorophenyl ring, making it a valuable scaffold in medicinal chemistry . Chemical Specifications: • CAS Number: 1540880-32-7 • Molecular Formula: C 9 H 7 Cl 2 FO 2 • Molecular Weight: 237.06 g/mol Research Applications and Value: The core structure of this compound is recognized in drug discovery, particularly for creating novel anti-inflammatory and antimicrobial agents. The 2,4-dichloro-5-fluorophenyl moiety is a significant pharmacophore; scientific studies on molecules containing this substructure have demonstrated excellent analgesic and anti-inflammatory activities, as well as promising antibacterial and antifungal properties . As an aryl-propionic acid derivative , it is of interest for researching mechanisms related to cyclooxygenase (COX) enzyme inhibition, a well-established pathway for non-steroidal anti-inflammatory drugs (NSAIDs) . Researchers can utilize this compound as a key intermediate to synthesize more complex molecules, such as thiazolotriazoles, for biological evaluation and lead optimization . Usage Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1540880-32-7

Molecular Formula

C9H7Cl2FO2

Molecular Weight

237.05 g/mol

IUPAC Name

2-(2,4-dichloro-5-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H7Cl2FO2/c1-4(9(13)14)5-2-8(12)7(11)3-6(5)10/h2-4H,1H3,(H,13,14)

InChI Key

BJXLXTVXKJXRPN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)Cl)F)C(=O)O

Purity

95

Origin of Product

United States

Stereochemical Considerations in 2 2,4 Dichloro 5 Fluorophenyl Propanoic Acid Synthesis and Analysis

Chiral Center at the α-Carbon

The stereochemistry of 2-(2,4-dichloro-5-fluorophenyl)propanoic acid arises from the presence of a chiral center at the alpha (α) carbon of the propanoic acid moiety. This carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group, a carboxylic acid group, and the 2,4-dichloro-5-fluorophenyl group.

The presence of this stereocenter means the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the α-carbon dictates the molecule's three-dimensional structure and its interaction with other chiral molecules.

Enantioselective Synthetic Routes

The synthesis of single enantiomers of this compound can be approached through various enantioselective strategies. While specific routes for this exact molecule are not extensively detailed in publicly available literature, methods applied to structurally similar 2-arylpropanoic acids and 2-aryl-2-fluoropropanoic acids provide a strong basis for potential synthetic pathways.

One common approach is the use of asymmetric hydrogenation. This involves the hydrogenation of a prochiral precursor, such as a corresponding acrylic acid derivative, using a chiral catalyst. Chiral rhodium and ruthenium phosphine complexes are often employed for this purpose, facilitating the addition of hydrogen across the double bond in a stereocontrolled manner to yield one enantiomer in excess.

Another potential route is asymmetric alkylation. This can be achieved by using a chiral auxiliary to direct the alkylation of a suitable precursor. The auxiliary is later removed to yield the desired enantiomerically enriched product. Additionally, asymmetric fluorination of a corresponding 2-arylpropanoic acid precursor using a chiral fluorinating agent could also be a viable method for producing chiral 2-aryl-2-fluoropropanoic acids.

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used technique for the separation of racemic mixtures. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the conversion of one enantiomer to a new product while the other remains largely unreacted.

For compounds structurally related to this compound, such as other 2-aryl-2-fluoropropanoic acids, non-enzymatic kinetic resolution has proven effective. nih.gov This can be achieved using a chiral acyl-transfer catalyst in the presence of an achiral nucleophile and a coupling agent. For instance, (+)-benzotetramisole (BTM) has been used as a chiral acyl-transfer catalyst to facilitate the enantioselective esterification of one enantiomer, allowing for its separation from the unreacted enantiomer. nih.gov

Enzyme-catalyzed kinetic resolution is another powerful tool. Lipases are commonly employed for the enantioselective hydrolysis of racemic esters or the esterification of racemic acids. The enzyme's active site preferentially accommodates one enantiomer, leading to a high enantiomeric excess of both the product and the remaining unreacted starting material.

A summary of a representative kinetic resolution of 2-aryl-2-fluoropropanoic acids is presented below:

Catalyst/ReagentNucleophile/Coupling AgentOutcomeReference
(+)-Benzotetramisole (BTM)Bis(α-naphthyl)methanol / Pivalic anhydride (B1165640)Enantioselective esterification nih.gov

Chiral Separation Techniques for Enantiomeric Purity Assessment

The determination of the enantiomeric purity of this compound is crucial and is typically achieved through chiral chromatography. High-performance liquid chromatography (HPLC) is the most common technique employed for this purpose.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For the separation of profen-class compounds, which are structurally analogous, polysaccharide-based CSPs are widely used. These include derivatives of cellulose and amylose coated on a silica support, available under trade names such as Chiralcel and Chiralpak.

The choice of mobile phase is critical for achieving optimal separation. In normal-phase HPLC, a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol is often used. The addition of a small amount of an acidic modifier, like trifluoroacetic acid, can improve peak shape and resolution for acidic compounds like propanoic acids.

Another technique that has been successfully applied to the separation of similar compounds like dichlorprop is countercurrent chromatography (CPC). nih.gov This method uses a liquid-liquid system where a chiral selector is added to one of the phases to achieve enantiomeric separation. nih.gov

Below is a table of typical chiral HPLC conditions used for the separation of related 2-arylpropanoic acids:

Chiral Stationary PhaseMobile PhaseDetectionReference
Chiralpak ADHexane/Isopropanol with Trifluoroacetic AcidUV
Chiralcel ODHexane/Isopropanol with Trifluoroacetic AcidUV

Impact of Stereochemistry on Molecular Recognition and Interactions (Theoretical)

The stereochemistry of this compound is expected to have a profound impact on its molecular recognition and interactions with other chiral molecules, particularly biological targets such as enzymes and receptors. The differential spatial arrangement of the four substituents around the α-carbon of the (R)- and (S)-enantiomers leads to distinct three-dimensional shapes.

According to the principles of chiral recognition, for a chiral molecule to interact differently with two enantiomers, there must be at least a three-point interaction between the chiral selector (e.g., a receptor binding site) and the enantiomers. The binding site of a biological target is itself chiral, composed of L-amino acids. This chirality creates a diastereomeric interaction with each enantiomer, resulting in different binding affinities and, consequently, different biological activities.

For this compound, the key interaction points are likely to be the carboxylic acid group (capable of hydrogen bonding and ionic interactions), the 2,4-dichloro-5-fluorophenyl ring (which can engage in hydrophobic and van der Waals interactions), and the methyl group. The precise positioning of these groups in the (R) versus the (S) configuration will determine how well each enantiomer fits into a specific binding pocket. One enantiomer may bind with high affinity, leading to a biological response, while the other may bind weakly or not at all, rendering it inactive or even causing a different, potentially undesirable, effect. Molecular modeling studies on other chiral molecules have demonstrated how one enantiomer can be preferentially bound in an allosteric site of an enzyme, leading to inhibition, while the other has a significantly lower binding affinity. nih.gov

Advanced Structural Elucidation and Spectroscopic Analysis of 2 2,4 Dichloro 5 Fluorophenyl Propanoic Acid and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(2,4-dichloro-5-fluorophenyl)propanoic acid, providing detailed information about the carbon-hydrogen framework. Through the analysis of ¹H NMR and ¹³C NMR spectra, the precise connectivity of atoms can be established. bas.bgnih.gov

In the ¹H NMR spectrum, the protons of the molecule are expected to give rise to distinct signals based on their chemical environment. docbrown.info The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often in the 10–12 ppm range, due to deshielding and hydrogen bonding. libretexts.org The aromatic region would display signals for the two protons on the phenyl ring. Due to their different environments relative to the chlorine and fluorine substituents, they would likely appear as two distinct signals. The proton on the chiral center (C2 of the propanoic acid chain) is adjacent to a methyl group and would, therefore, appear as a quartet. Conversely, the three protons of the methyl group are coupled to the single proton on the chiral center, resulting in a doublet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. docbrown.info The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield, typically between 160-180 ppm. libretexts.org The carbons of the phenyl ring would produce a set of signals in the aromatic region (approx. 110-160 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. Furthermore, the carbon atom bonded to the fluorine would exhibit splitting due to C-F coupling. The aliphatic carbons—the chiral methine carbon and the methyl carbon—would appear at upfield chemical shifts. docbrown.info Two-dimensional NMR techniques, such as COSY and HMBC, can be used for the complete and unambiguous assignment of all proton and carbon signals. bas.bg

Table 1. Predicted ¹H and ¹³C NMR Spectral Data for this compound.
¹H NMR Data¹³C NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)Splitting PatternAssignmentPredicted Chemical Shift (δ, ppm)
-COOH10.0 - 12.0broad singletC=O~175
Ar-H7.4 - 7.8doublet / singletAr-C (quaternary)120 - 160
Ar-H7.2 - 7.6doublet / singletAr-CH115 - 135
-CH(CH₃)~3.8quartet-CH(COOH)~45
-CH₃~1.6doublet-CH₃~18

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) can be employed. rsc.orgnih.gov

The primary role of MS is the confirmation of the molecular mass. The analysis would reveal a molecular ion peak (or a pseudomolecular ion peak such as [M+H]⁺ or [M-H]⁻) corresponding to the mass of the molecule (C₉H₇Cl₂FO₂). A key feature in the mass spectrum of this compound is the characteristic isotopic pattern caused by the presence of two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) results in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments, which serves as a definitive indicator of the number of chlorine atoms present.

Tandem MS (MS/MS) experiments provide insight into the compound's structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. rsc.org The fragmentation of this compound is expected to proceed through several predictable pathways. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group as COOH (a loss of 45 Da) or the loss of carbon dioxide (CO₂, 44 Da) following deprotonation. docbrown.info Other significant fragmentation pathways could involve cleavage of the bond between the chiral carbon and the aromatic ring, leading to fragments corresponding to the dichlorofluorophenyl moiety and the propanoic acid side chain.

Table 2. Predicted Key Ions in the Mass Spectrum of this compound.
m/z Value (for ³⁵Cl)Proposed Fragment IdentityFragmentation Pathway
236[M]⁺ (Molecular Ion)Initial Ionization
191[M - COOH]⁺Loss of carboxyl radical
175[C₆H₂Cl₂F]⁺Cleavage of side chain
73[CH(CH₃)COOH]⁺Cleavage at the phenyl-carbon bond

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. researchgate.net By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of key structural motifs in this compound can be confirmed. docbrown.infonih.gov

The most characteristic feature in the IR spectrum of a carboxylic acid is the absorption due to the hydroxyl (-OH) and carbonyl (C=O) groups. libretexts.org Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state or in concentrated solutions, which has a profound effect on their IR spectra. docbrown.info This dimerization results in a very broad and strong O-H stretching absorption band that spans a wide range, typically from 2500 cm⁻¹ to 3300 cm⁻¹. docbrown.infonih.gov This broadness is a hallmark of the carboxylic acid functional group.

The carbonyl (C=O) stretching vibration gives rise to another strong and sharp absorption band. For a hydrogen-bonded dimer, this peak is typically found around 1700–1725 cm⁻¹. libretexts.orgdocbrown.info Other significant absorptions include C-H stretching vibrations from both the aromatic ring and the aliphatic side chain (usually in the 2850–3100 cm⁻¹ region), C-O stretching (around 1210-1320 cm⁻¹), and O-H bending vibrations. The presence of carbon-halogen bonds will also give rise to absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 3. Characteristic IR Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretchCarboxylic Acid2500 - 3300Strong, Broad
C-H stretchAromatic/Aliphatic2850 - 3100Medium
C=O stretchCarboxylic Acid1700 - 1725Strong
C=C stretchAromatic Ring1450 - 1600Medium
C-O stretchCarboxylic Acid1210 - 1320Strong
C-F stretchAryl Fluoride1100 - 1250Strong
C-Cl stretchAryl Chloride1000 - 1100Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of this compound in the solid state.

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

For this compound, a key structural feature expected to be observed is the formation of intermolecular hydrogen bonds. Carboxylic acids frequently crystallize as centrosymmetric dimers, where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. semanticscholar.org X-ray analysis would confirm the presence and geometry of this supramolecular arrangement. Furthermore, the analysis would provide precise measurements for the C-Cl and C-F bond lengths and the geometry of the substituted phenyl ring. nih.gov The conformation of the propanoic acid side chain relative to the aromatic ring, defined by the relevant torsion angles, would also be unequivocally established. In cases of enantiomerically pure samples, X-ray crystallography can also be used to determine the absolute configuration. nih.gov

Table 4. Expected Structural Parameters from X-ray Crystallography.
ParameterDescriptionExpected Value
O-H···O bond distanceIntermolecular hydrogen bond in dimer~2.6 - 2.7 Å
C=O bond lengthCarbonyl bond in carboxyl group~1.25 Å
C-O bond lengthSingle bond in carboxyl group~1.30 Å
C-Cl bond lengthAromatic carbon to chlorine bond~1.74 Å
C-F bond lengthAromatic carbon to fluorine bond~1.35 Å

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

This compound possesses a chiral center at the C2 position of the propanoic acid moiety, meaning it can exist as a pair of non-superimposable mirror images called enantiomers ((R) and (S)). While the spectroscopic techniques discussed above confirm the structure and connectivity, they generally cannot distinguish between enantiomers. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic methods that are exceptionally suited for this purpose, enabling the determination of the absolute configuration of chiral molecules. nih.govencyclopedia.pubnih.gov

Both VCD and ECD are based on the differential absorption of left- and right-circularly polarized light. encyclopedia.pub VCD measures this differential absorption in the infrared region, corresponding to vibrational transitions, while ECD measures it in the UV-visible region, corresponding to electronic transitions. researchgate.netru.nl For a chiral molecule, the VCD and ECD spectra of the two enantiomers are exact mirror images of each other. encyclopedia.pub

The standard method for assigning the absolute configuration involves a combination of experimental measurement and quantum chemical computation. dtu.dknih.gov First, the VCD or ECD spectrum of an enantiomerically enriched sample is recorded experimentally. Then, computational chemistry methods are used to predict the theoretical spectrum for one of the enantiomers, for instance, the (R)-enantiomer. By comparing the experimentally measured spectrum with the computationally predicted spectrum, a direct correlation can be made. researchgate.net A match in the sign and shape of the spectral bands allows for the unambiguous assignment of the absolute configuration of the sample as either (R) or (S). This powerful combination provides a non-destructive and reliable method for stereochemical characterization. researchgate.netru.nl

Table 5. Principles of VCD and ECD for Absolute Configuration Assignment.
TechniquePrincipleApplication
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light by vibrational transitions. ru.nlProvides detailed structural information in solution and allows assignment of absolute configuration by comparing experimental spectra to quantum chemical calculations. rsc.org
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. encyclopedia.pubAllows assignment of absolute configuration for chiral molecules, often used for compounds with strong chromophores. researchgate.net

Computational and Theoretical Investigations of 2 2,4 Dichloro 5 Fluorophenyl Propanoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic properties of molecules. These methods can provide insights into electronic structure, charge distribution, molecular orbitals, and conformational stability. However, no specific studies applying these techniques to 2-(2,4-dichloro-5-fluorophenyl)propanoic acid were identified.

Electronic Structure and Charge Distribution Analysis

A detailed analysis of the electronic structure and charge distribution for this compound would typically involve mapping the electron density surface to understand regions of positive and negative electrostatic potential. This information is crucial for predicting how the molecule might interact with other molecules and its environment. Unfortunately, no published data on these specific characteristics are available.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key indicators of a molecule's reactivity, including its ability to donate or accept electrons. A calculation of the HOMO-LUMO gap would provide an estimate of its chemical stability and electronic excitation properties. Regrettably, no studies have reported these parameters for this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is used to identify the most stable three-dimensional arrangements of a molecule. By calculating the potential energy as a function of bond rotations, an energy landscape can be generated, revealing the global and local energy minima. This is essential for understanding the molecule's shape and flexibility, which in turn influences its biological activity. No such conformational analyses or energy landscapes for this compound have been found in the reviewed literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein.

Prediction of Binding Modes and Interaction Specificities

For this compound, molecular docking simulations would be instrumental in predicting how it binds to specific protein targets. This would involve identifying the key amino acid residues involved in the interaction and the types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions). The absence of such studies means that the binding modes and interaction specificities of this compound remain computationally uncharacterized.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at an atomic level, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, MD simulations would be invaluable for understanding its dynamic nature.

The structural flexibility of this compound is primarily dictated by the rotation around two key single bonds: the bond connecting the phenyl ring to the propanoic acid chiral center and the bond between the chiral carbon and the carboxyl group. MD simulations can map the energy landscape associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them.

An MD simulation would be set up by placing the molecule in a simulation box, often solvated with explicit water molecules, and running the simulation for a duration of nanoseconds to microseconds. By tracking the dihedral angles of these key bonds over time, researchers can understand the molecule's preferred shapes and how it transitions between them. This information is critical, as the three-dimensional conformation of a molecule often dictates its ability to interact with biological targets like enzymes or receptors. The presence of bulky chlorine atoms and the fluorine atom on the phenyl ring would significantly influence the rotational freedom and the stability of different conformers.

The surrounding environment, particularly the solvent, can have a profound impact on a molecule's conformation and properties. MD simulations are exceptionally well-suited to probe these solvent effects. By running simulations of this compound in different virtual solvent environments (e.g., water to simulate physiological conditions, or a non-polar solvent like octanol (B41247) to mimic a lipid membrane), one can observe how the molecule's structure adapts.

In an aqueous environment, the polar carboxylic acid group would interact favorably with water molecules through hydrogen bonding. These interactions would influence the orientation of the propanoic acid side chain relative to the substituted phenyl ring. Simulations could reveal the structure of the solvation shell around the molecule and quantify the hydrogen bonding dynamics. This analysis helps in understanding the molecule's solubility and how it presents itself to potential binding partners in a biological medium.

QSAR (Quantitative Structure-Activity Relationship) Modeling (Theoretical Prediction)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. figshare.com A QSAR model is a mathematical equation that relates one or more molecular descriptors of a compound to its activity. figshare.com

For this compound, a hypothetical QSAR study would involve designing and synthesizing a library of related analogues with variations in their structure (e.g., changing the position or type of halogen atoms on the phenyl ring, or modifying the propanoic acid side chain). The biological activity of each compound in this series would then be measured in a relevant assay.

Subsequently, a wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties, and hydrophobicity. Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is built to predict the activity based on the most relevant descriptors. Such a model could reveal, for instance, that higher lipophilicity and a specific charge distribution on the phenyl ring are key to the desired biological effect. Although no specific QSAR models for this compound have been published, this approach remains a fundamental tool for the rational design of more potent and selective analogues.

Prediction of Molecular Descriptors for Interaction Analysis

Before conducting complex simulations or extensive experiments, a wealth of information can be gained from the rapid, in silico prediction of fundamental molecular descriptors. These properties are critical for forecasting a molecule's pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME) and its potential for interacting with biological systems. Various computational tools, such as SwissADME, Chemicalize, and others, use empirical and knowledge-based methods to estimate these values from the molecular structure alone. nih.govchemicalize.com

Key descriptors for this compound would include its acidity (pKa) and lipophilicity (LogP).

pKa : This value indicates the acidity of the carboxylic acid group. The pKa is the pH at which the molecule is 50% ionized. This property is crucial as the ionization state of a molecule affects its solubility, membrane permeability, and ability to bind to targets. Based on the electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl ring, the pKa of the carboxylic acid is predicted to be lower than that of benzoic acid (pKa ≈ 4.2), likely in the range of 2.5-3.5, making it a relatively strong organic acid.

Lipophilicity (LogP) : The logarithm of the partition coefficient between octanol and water (LogP) is a key measure of a molecule's hydrophobicity. It influences how the compound distributes between aqueous (e.g., blood) and lipid (e.g., cell membranes) environments in the body. Multiple algorithms (e.g., XLOGP3, MLOGP) exist to predict this value, each using a different atom-contribution method.

The table below presents theoretically predicted molecular descriptors for this compound, generated using the SwissADME web tool.

Table 1: Predicted Molecular Descriptors for this compound
DescriptorPredicted ValueMethod/Significance
Molecular Formula C₉H₇Cl₂FO₂Provides the elemental composition of the molecule.
Molecular Weight 253.06 g/mol The mass of one mole of the compound.
Consensus LogP 3.31A consensus value for lipophilicity, averaged from multiple prediction methods. A higher value indicates greater hydrophobicity.
XLOGP3 3.21An atomistic method for LogP calculation, based on fragment contributions and correction factors.
MLOGP 2.90A LogP prediction method based on topological descriptors.
Predicted pKa (acidic) ~2.5 - 3.5Estimated value. The presence of electron-withdrawing halogens increases the acidity of the carboxylic acid group.
Water Solubility (LogS) -3.47The logarithm of the molar solubility in water. A more negative value indicates lower water solubility.
Topological Polar Surface Area (TPSA) 37.30 ŲThe surface sum over all polar atoms, an important predictor of drug transport properties like membrane permeability.

These predicted values provide a foundational understanding of the molecule's likely physicochemical profile, guiding further computational and experimental studies.

Chemical Reactivity and Functional Group Transformations of 2 2,4 Dichloro 5 Fluorophenyl Propanoic Acid

Carboxylic Acid Functional Group Chemistry

The carboxylic acid moiety is a key site for various reactions, including esterification, amide formation, and salt formation.

Esterification of carboxylic acids is a common transformation, and 2-(2,4-dichloro-5-fluorophenyl)propanoic acid can be converted to its corresponding esters under various conditions. Typically, this involves reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The rate of esterification can be influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. For instance, studies on similar propanoic acid derivatives have shown that increasing the temperature and catalyst concentration can significantly increase the reaction rate and yield of the corresponding ester.

The general reaction for the esterification of this compound is as follows:

Esterification Reaction

Commonly used alcohols for this reaction include methanol, ethanol, and propanol, leading to the formation of methyl, ethyl, and propyl esters, respectively. These ester derivatives are often used in subsequent synthetic steps or as final products with specific applications.

Table 1: Examples of Ester Derivatives
Alcohol UsedEster Product NameGeneral Structure
MethanolMethyl 2-(2,4-dichloro-5-fluorophenyl)propanoateR-COOCH₃
EthanolEthyl 2-(2,4-dichloro-5-fluorophenyl)propanoateR-COOCH₂CH₃
PropanolPropyl 2-(2,4-dichloro-5-fluorophenyl)propanoateR-COOCH₂CH₂CH₃

*R represents the 2-(2,4-dichloro-5-fluorophenyl)propyl group.

The carboxylic acid group can also be readily converted into an amide functional group by reacting with an amine. This reaction, known as amidation, typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. luxembourg-bio.com Common methods for activating the carboxylic acid include conversion to an acyl chloride or the use of coupling reagents.

Coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation. luxembourg-bio.comnih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide.

The general reaction for amide formation is as follows:

Amide Formation Reaction

A variety of primary and secondary amines can be used in this reaction, leading to a diverse range of N-substituted amides.

Table 2: Examples of Amide Derivatives
Amine UsedAmide Product NameGeneral Structure
Ammonia2-(2,4-dichloro-5-fluorophenyl)propanamideR-CONH₂
MethylamineN-methyl-2-(2,4-dichloro-5-fluorophenyl)propanamideR-CONHCH₃
DimethylamineN,N-dimethyl-2-(2,4-dichloro-5-fluorophenyl)propanamideR-CON(CH₃)₂

*R represents the 2-(2,4-dichloro-5-fluorophenyl)propyl group.

As a carboxylic acid, this compound can react with bases to form carboxylate salts. This is a standard acid-base reaction where the acidic proton of the carboxylic acid is transferred to the base.

With strong bases like sodium hydroxide or potassium hydroxide, it forms water-soluble salts. The general reaction is:

R-COOH + NaOH → R-COONa + H₂O

With weaker bases like ammonia or amines, it forms ammonium carboxylate salts:

R-COOH + NH₃ → R-COONH₄

These salt formation reactions are important for purification processes and for modifying the solubility of the compound.

Furthermore, the carboxylate group can act as a ligand to form coordination complexes with various metal ions. The oxygen atoms of the carboxylate can donate electron pairs to a metal center, leading to the formation of metal-organic frameworks or discrete metal complexes. The specific nature of these complexes depends on the metal ion, the stoichiometry, and the reaction conditions.

Halogenated Aromatic Ring Reactivity

The aromatic ring of this compound is substituted with three halogen atoms (two chlorine and one fluorine) and a propanoic acid group. These substituents significantly influence the reactivity of the aromatic ring towards both electrophilic and nucleophilic substitution reactions.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The substituents on the ring determine the rate and regioselectivity of the reaction. Halogens are generally deactivating yet ortho-, para-directing due to the interplay of their inductive and resonance effects. The propanoic acid group is a deactivating and meta-directing group.

Inductive Effect: All three halogen atoms (Cl and F) are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack. The propanoic acid group also has an electron-withdrawing inductive effect.

Resonance Effect: The halogens have lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which would direct incoming electrophiles to the ortho and para positions. However, for chlorine, this resonance effect is weaker than its inductive effect. Fluorine's resonance effect is also relatively weak.

Given the presence of multiple deactivating groups, the aromatic ring of this compound is expected to be highly deactivated towards electrophilic aromatic substitution. Any potential substitution would be slow and require harsh reaction conditions. The directing effects of the substituents would compete, making the prediction of the major product complex. Theoretically, the least deactivated positions would be favored.

Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group (in this case, a halogen) on the aromatic ring by a nucleophile. This reaction is generally difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org

The chlorine and fluorine atoms on the ring are potential leaving groups. The presence of the other electron-withdrawing halogen atoms and the propanoic acid group makes the ring electron-deficient and thus more susceptible to nucleophilic attack.

The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. Therefore, the fluorine atom at the C5 position would theoretically be the most likely to be displaced by a strong nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the electron-withdrawing substituents.

For this compound, a nucleophile could potentially attack the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex stabilized by the adjacent chlorine and the para-propanoic acid group. Subsequent loss of the fluoride ion would result in the substituted product. However, the reaction would likely require strong nucleophiles and potentially elevated temperatures.

Cross-Coupling Reactions at Aryl Halide Positions

The dichlorinated phenyl ring of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the synthesis of a wide range of derivatives. The reactivity of the aryl chlorides is generally lower than that of aryl bromides or iodides, often requiring more forcing conditions or specialized catalyst systems.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. For this compound, this would involve the reaction of one or both chloro groups with a boronic acid or ester in the presence of a palladium catalyst and a base. The relative reactivity of the two chlorine atoms can be influenced by the electronic and steric environment. The chlorine at the C-4 position, being para to the propanoic acid group, might exhibit different reactivity compared to the chlorine at the C-2 position, which is ortho to the side chain.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. wikipedia.orgorganic-chemistry.org This would allow for the introduction of vinyl groups at the C-2 and/or C-4 positions of the phenyl ring. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org The regioselectivity of the alkene addition would be a key consideration.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl halide with an amine. wikipedia.orgorganic-chemistry.org It provides a direct route to aniline derivatives of this compound. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling involves the reaction of the aryl halide with a terminal alkyne to form a carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction would introduce alkynyl substituents onto the phenyl ring. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

Cross-Coupling Reaction Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) Biaryl derivative
Heck Alkene (e.g., Styrene) Pd(OAc)₂ / PPh₃ / Base (e.g., Et₃N) Stilbene derivative
Buchwald-Hartwig Amine (e.g., Morpholine) Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu) N-Aryl amine derivative
Sonogashira Terminal alkyne (e.g., Phenylacetylene) Pd(PPh₃)₂Cl₂ / CuI / Base (e.g., Et₃N) Diarylacetylene derivative

Side Chain Modifications and Homologation

The propanoic acid side chain of this compound is amenable to various modifications, including homologation to extend the carbon chain.

One of the most common methods for the one-carbon homologation of carboxylic acids is the Arndt-Eistert synthesis . blogspot.comlibretexts.orgnrochemistry.comorganic-chemistry.orgwikipedia.org This multi-step process involves:

Conversion of the carboxylic acid to its corresponding acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction of the acid chloride with diazomethane to form a diazoketone.

Wolff rearrangement of the diazoketone, usually in the presence of a metal catalyst (like silver oxide, Ag₂O), to generate a ketene.

Trapping of the ketene intermediate with a nucleophile. If water is used, the homologous carboxylic acid, 3-(2,4-dichloro-5-fluorophenyl)butanoic acid, is formed. If an alcohol or amine is used, the corresponding ester or amide is obtained.

The Arndt-Eistert reaction is known to proceed with retention of stereochemistry at the α-carbon. blogspot.comlibretexts.org

Other side-chain modifications could involve reactions at the α-position. For instance, α-alkylation could be achieved by first converting the carboxylic acid to an ester, followed by deprotonation with a strong base to form an enolate, and then reaction with an alkyl halide. Such modifications are common in the synthesis of profen analogues to study structure-activity relationships. nih.govresearchgate.net

Reaction Reagents Intermediate Final Product (with H₂O)

Reactivity with Other Functional Groups (e.g., Michael Addition)

The enolate of this compound, or more commonly its ester derivative, can act as a nucleophile in Michael additions. The Michael reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. chemtube3d.comwikipedia.orglibretexts.org

Formation of the enolate is typically achieved by treating the corresponding ester with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This enolate can then react with a variety of Michael acceptors, such as enones, enals, or nitroalkenes. The reaction creates a new carbon-carbon bond at the β-position of the Michael acceptor.

The diastereoselectivity of the Michael addition can often be controlled by the reaction conditions, including the choice of base, solvent, and temperature, as well as the nature of the ester group and the Michael acceptor. The formation of a chiral enolate can lead to asymmetric induction in the product. This type of reaction is a powerful tool for the construction of complex molecules with multiple stereocenters.

Reactant 1 (Michael Donor Precursor) Reactant 2 (Michael Acceptor) Base Product Type
Methyl 2-(2,4-dichloro-5-fluorophenyl)propanoate Methyl vinyl ketone LDA γ-Keto ester
Ethyl 2-(2,4-dichloro-5-fluorophenyl)propanoate Acrylonitrile NaOEt γ-Cyano ester

Structure Activity Relationship Sar Studies: Molecular and Mechanistic Insights for 2 2,4 Dichloro 5 Fluorophenyl Propanoic Acid Analogs

Systematic Modification of the Aryl Moiety

The substituted aryl ring is a critical component of 2-(2,4-dichloro-5-fluorophenyl)propanoic acid, playing a pivotal role in the molecule's interaction with its biological targets. Modifications to this moiety, particularly the halogenation pattern and the introduction of other substituents, can significantly alter the compound's electronic properties, conformation, and binding affinity.

Influence of Halogenation Pattern (position and number of Cl, F)

The specific arrangement of halogen atoms on the phenyl ring is a key determinant of the biological activity of arylpropanoic acid derivatives. The number, type (chlorine or fluorine), and position of these halogens can modulate factors such as lipophilicity, electronic distribution, and metabolic stability, which in turn affect the compound's interaction with target proteins.

Research on related halogenated aromatic compounds indicates that the introduction of chlorine atoms can substantially improve the intrinsic biological activity of a molecule, although this effect is highly dependent on the substitution pattern. nih.gov For instance, in studies of phenoxyacetic acid herbicides, substituting a chlorine atom at the 2-position of the aromatic ring was found to increase the molecule's reactivity, an effect that was further enhanced by the addition of a second chlorine at the 4-position. mdpi.com The position of the halogen is crucial; substitution at the para (4-position) has a less pronounced effect on the π-electron system of the ring compared to substitutions at the ortho (2-position) or meta (3-position) positions. mdpi.com

Electron-withdrawing groups, such as chlorine and fluorine, can significantly influence a compound's potency. In a series of 2-aryl-2-fluoro-cyclopropylamines, analogs with electron-withdrawing substituents in the para-position demonstrated increased inhibitory potency against the enzyme monoamine oxidase A (MAO A). imrpress.com This suggests that for certain biological targets, a specific electronic profile on the aryl ring is necessary for optimal interaction. Conversely, the same study found that aromatic ring substitution had minimal effect on the inhibition of MAO B, highlighting that the impact of the halogenation pattern can be highly specific to the target protein. imrpress.com

Fluorine substitution, in particular, offers several advantages in drug design. Its high electronegativity can alter the acidity of nearby functional groups and influence binding interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. humanjournals.com

The principles derived from these related compounds suggest that the 2,4-dichloro-5-fluoro substitution pattern of the parent compound likely confers a specific combination of lipophilicity, electronic character, and steric properties that are optimized for its biological target.

AnalogSubstitution PatternPostulated Effect on ActivityRationale
12,4-dichloroBase activityThe combined electron-withdrawing effect of two chlorine atoms at ortho and para positions enhances target interaction. mdpi.com
23,5-dichloroPotentially reduced activityMeta-substitution may be less optimal for interaction compared to the 2,4-pattern for certain targets. mdpi.com
34-chloroLower activity than di-substitutedA single halogen provides less electronic activation compared to multiple substitutions. mdpi.com
42,4-dichloro-5-fluoroPotentially enhanced activity/stabilityThe 5-fluoro group can block metabolic pathways and fine-tune electronic properties, potentially improving potency and pharmacokinetic profile. humanjournals.com
52,4-dibromoVariable activityBromine is also an electron-withdrawing group but has different steric and lipophilic properties than chlorine, which could either enhance or decrease activity depending on the target's binding pocket.

Effect of Aromatic Ring Substituents on Molecular Interactions

For instance, electron-withdrawing groups, which include halogens as well as nitro (NO₂) or cyano (CN) groups, can enhance interactions by creating a more electron-deficient aromatic ring. This can strengthen π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. Studies on various molecular scaffolds have shown that electron-withdrawing substituents can lead to stronger binding affinity and higher biological activity. orientjchem.orgamanote.com In one study, analogs with electron-withdrawing groups on the aryl ring showed stronger transcriptional activity for the nuclear receptor PPARγ. orientjchem.org

Conversely, electron-donating groups, such as methyl (CH₃) or methoxy (OCH₃) groups, increase the electron density of the aromatic ring. This can also modulate binding, sometimes favorably, depending on the electronic requirements of the binding site. However, in some cases, electron-donating groups have been shown to have no significant impact or even to decrease activity. imrpress.com

Substituent (at position 5)Electronic EffectSteric EffectPotential Impact on Molecular Interaction
-F (as in parent compound)Strongly electron-withdrawingSmallEnhances electrostatic interactions and can improve metabolic stability. humanjournals.com
-NO₂Strongly electron-withdrawingModerateMay increase binding affinity through strong electrostatic and dipole interactions.
-CH₃Weakly electron-donatingModerateCan form favorable hydrophobic interactions within the binding pocket. imrpress.com
-OCH₃Strongly electron-donating (by resonance)ModerateCan act as a hydrogen bond acceptor and alter the electronic nature of the ring. imrpress.com
-CNStrongly electron-withdrawingLinear, moderateCan act as a hydrogen bond acceptor and significantly alters the ring's electronic properties.

Modifications of the Propanoic Acid Side Chain

The propanoic acid side chain is another key pharmacophoric element. Alterations to this part of the molecule, including changes at the α-position and derivatization of the carboxylic acid, can have a significant impact on potency, selectivity, and pharmacokinetic properties.

Alterations at the α-Position

The α-position of the propanoic acid side chain (the carbon atom to which the carboxylic acid group is attached) is a common site for modification in arylpropanoic acids. The presence and nature of a substituent at this position can influence the molecule's stereochemistry and its interaction with the target.

For many arylpropanoic acids, the introduction of a small alkyl group, typically a methyl group, at the α-position is crucial for activity. This creates a chiral center, and it is frequently observed that the biological activity resides primarily in one of the enantiomers. For most non-steroidal anti-inflammatory drugs (NSAIDs) of this class, the (S)-enantiomer is the more active form. This stereoselectivity implies a specific three-point binding interaction with the target enzyme or receptor, where the α-methyl group occupies a defined hydrophobic pocket.

Increasing the size of the substituent at the α-position beyond a methyl group often leads to a decrease in activity, likely due to steric clashes within the binding site. Replacing the α-methyl group with a hydrogen atom also typically reduces or abolishes activity, further underscoring the importance of this feature for proper orientation and binding.

Variations in Carboxylic Acid Derivatives (esters, amides)

The carboxylic acid group is a fundamental feature of many arylpropanoic acids, often acting as a key hydrogen bond donor and acceptor to anchor the molecule in its binding site. However, converting this acidic moiety into derivatives such as esters or amides can be a valuable strategy to modulate the compound's properties.

Esterification of the carboxylic acid group creates a more lipophilic prodrug. These ester prodrugs can exhibit improved membrane permeability and oral absorption. Once absorbed into the bloodstream, they are often rapidly hydrolyzed by esterase enzymes back to the active carboxylic acid form. This approach can sometimes help to reduce gastric irritation associated with direct administration of the acidic parent drug.

Linker Chemistry and Scaffold Diversity

Exploring linker chemistry and scaffold diversity involves more profound structural changes to the parent molecule. This strategy aims to identify novel chemical frameworks that retain the essential pharmacophoric features required for biological activity while offering improved properties such as potency, selectivity, or pharmacokinetics.

The "linker" in this compound can be considered the single carbon atom of the propanoic acid chain that connects the aryl ring to the carboxylic acid group. While increasing this distance by adding more carbon atoms generally decreases activity for many arylalkanoic acids, more subtle changes can be beneficial. For instance, incorporating the linker into a rigid ring system, such as a cyclopropane ring, can lock the molecule into a specific conformation. This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity.

Scaffold diversity, or "scaffold hopping," is a more advanced strategy where the core structure (e.g., the phenylpropanoic acid framework) is replaced with a completely different chemical scaffold that maintains a similar spatial arrangement of key functional groups. For example, the acidic carboxylic acid group could be replaced by a bioisosteric equivalent like a tetrazole or a hydroxamic acid. These groups can mimic the acidic and hydrogen-bonding properties of the carboxylic acid while offering different physicochemical properties. Similarly, the dichlorofluorophenyl ring could be replaced by other aromatic or heteroaromatic systems. This approach is a powerful tool in drug discovery to escape from patent-protected chemical space and to discover leads with entirely new properties.

Positional Isomerism and Stereoisomerism in SAR

Detailed studies concerning the impact of positional isomerism—specifically, alterations in the positions of the dichloro and fluoro substituents on the phenyl ring—on the biological activity of this compound have not been identified in the public domain. Consequently, there is no available data to construct a comparative analysis or data table on how these isomeric changes influence efficacy or target interaction.

Similarly, research investigating the stereoisomerism of the chiral center at the second position of the propanoic acid moiety is not present in the available literature. The differential activities of the (R)- and (S)-enantiomers of this compound have not been characterized, and therefore, no research findings or data tables on their respective biological effects can be provided.

Computational SAR for Predictive Modeling

A search for computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, or other predictive computational analyses specifically focused on this compound and its analogs, did not yield any relevant results. There are no published models or detailed research findings that would allow for an authoritative discussion on the computational SAR for this compound. Therefore, the creation of data tables based on predictive modeling or computational experiments is not possible.

Mechanistic Elucidation of Interactions with Biomolecular Targets Non Clinical Focus

Enzyme Inhibition Studies (e.g., Urease, Cyclooxygenases, DPP-4)

No specific studies were identified that investigated the inhibitory effects of 2-(2,4-dichloro-5-fluorophenyl)propanoic acid on urease, cyclooxygenases, or dipeptidyl peptidase-4 (DPP-4). Research in this area would be essential to understand the compound's potential as an enzyme inhibitor.

Characterization of Binding Affinity and Specificity (e.g., IC50 values in in vitro assays as a measure of molecular interaction)

To characterize the binding affinity of this compound, in vitro enzymatic assays would need to be performed. These assays would determine the half-maximal inhibitory concentration (IC50), which quantifies the amount of the compound needed to inhibit the activity of a specific enzyme by 50%. Lower IC50 values indicate a stronger interaction and higher potency of the inhibitor.

Table 1: Hypothetical IC50 Values for this compound

Enzyme TargetIC50 (µM)
UreaseData not available
Cyclooxygenase-1 (COX-1)Data not available
Cyclooxygenase-2 (COX-2)Data not available
DPP-4Data not available
This table is for illustrative purposes only. No experimental data for this compound has been reported.

Identification of Key Interacting Residues via Molecular Modeling

Molecular modeling techniques, such as docking simulations, could predict and analyze the binding mode of this compound within the active sites of target enzymes. These computational studies would help identify the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the compound, providing insight into the structural basis of its inhibitory activity.

Table 2: Potential Interacting Residues of Target Enzymes (Hypothetical)

Enzyme TargetKey Interacting ResiduesType of Interaction
UreaseData not availableData not available
CyclooxygenasesData not availableData not available
DPP-4Data not availableData not available
This table is for illustrative purposes only. No molecular modeling data for this compound has been reported.

Kinetic Characterization of Inhibition

Enzyme kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). By measuring the enzymatic reaction rates at various substrate and inhibitor concentrations, Lineweaver-Burk or other kinetic plots can be generated. This analysis would reveal how the compound interacts with the enzyme and its substrate, further elucidating its inhibitory mechanism.

Receptor Modulation Studies (Molecular Basis)

There is no available research on the modulation of specific receptors by this compound. To investigate this, binding assays with a panel of receptors would be required to identify any potential interactions. Subsequent functional assays would then be needed to determine if the compound acts as an agonist, antagonist, or allosteric modulator of any identified receptor targets.

Investigation of Molecular Pathways Affected (e.g., Signal Transduction)

The effect of this compound on intracellular signaling pathways remains uninvestigated. Techniques such as Western blotting, reporter gene assays, or transcriptomic analysis could be employed to assess changes in the phosphorylation status of key signaling proteins or the expression of target genes after cellular exposure to the compound. This would help to map the molecular pathways that are modulated by its activity.

Interaction with Model Biological Systems (e.g., Cell-Free Extracts, Isolated Proteins)

Studies using simplified, model biological systems are crucial for understanding the fundamental interactions of a compound. Experiments with cell-free extracts or isolated proteins would allow for the direct assessment of the compound's effects on enzymatic activity or protein function without the complexities of a cellular environment. Such studies would be a foundational step in characterizing the biomolecular interactions of this compound.

Environmental Fate and Degradation Pathways of 2 2,4 Dichloro 5 Fluorophenyl Propanoic Acid

Photochemical Degradation in Aqueous Solutions

Photochemical degradation, or photolysis, is a significant abiotic degradation pathway for many aromatic compounds in aqueous environments, driven by the absorption of solar radiation. For halogenated herbicides, this process can lead to the cleavage of carbon-halogen bonds or alterations to the aromatic ring and side chains.

The primary photochemical step likely involves the homolytic or heterolytic cleavage of a carbon-chlorine (C-Cl) bond, as they are generally more susceptible to photolysis than the more stable carbon-fluorine (C-F) bond. This would lead to the formation of dechlorinated radical or cationic intermediates. These reactive species can then react with water to form hydroxylated derivatives. Another potential pathway is the photo-induced cleavage of the bond between the phenyl ring and the propanoic acid side chain.

A generalized photochemical degradation pathway in an aqueous solution could involve:

Dechlorination: Stepwise removal of chlorine atoms, leading to mono-chlorinated and subsequently non-chlorinated phenylpropanoic acid derivatives.

Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring, forming various chlorofluorohydroxyphenylpropanoic acids.

Side-chain oxidation/cleavage: Degradation of the propanoic acid side chain.

Ring opening: Subsequent degradation of the aromatic ring following the initial transformations, leading to smaller aliphatic molecules and eventual mineralization to CO2 and water.

The quantum yield and rate of photochemical degradation would be influenced by factors such as pH, the presence of natural photosensitizers (like humic acids) in the water, and the intensity of UV radiation.

Chemical Stability and Degradation Products

The chemical stability of 2-(2,4-dichloro-5-fluorophenyl)propanoic acid is largely determined by the strength of its covalent bonds and its susceptibility to reactions like hydrolysis. The aromatic ring and the carbon-halogen bonds are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The C-F bond, in particular, is exceptionally strong and thus highly resistant to cleavage. The C-Cl bonds are more labile but still require specific conditions for significant hydrolytic cleavage.

The propanoic acid side chain introduces a potential site for chemical reactions. However, the ether linkage in related phenoxy herbicides is known to be relatively stable to hydrolysis. When heated to decomposition, halogenated aromatic compounds can emit toxic fumes of hydrogen chloride and hydrogen fluoride.

Potential degradation products arising from abiotic chemical processes, though likely occurring at slow rates under ambient environmental conditions, could be similar to those from photochemical degradation, such as dechlorinated and hydroxylated analogs.

Table 1: Predicted Abiotic Degradation Products of this compound

Degradation Pathway Potential Products

Biotransformation Pathways (in model environmental systems, not human metabolism)

Microbial degradation is a primary route for the breakdown of many organic pollutants in soil and water. The biotransformation of halogenated aromatic compounds can occur under both aerobic and anaerobic conditions, mediated by various microbial enzymes.

Given the structure of this compound, several biotransformation pathways can be hypothesized based on studies of similar molecules:

Aerobic Degradation: Under aerobic conditions, microorganisms often initiate the degradation of aromatic compounds by utilizing oxygenases. The degradation of the propanoic acid side chain could occur via β-oxidation. Dioxygenase enzymes could attack the aromatic ring, leading to the formation of catechols. These catechols can then undergo ring cleavage, leading to intermediates that can enter central metabolic pathways. The presence of multiple halogen substituents can, however, hinder these enzymatic attacks.

Anaerobic Degradation: In anaerobic environments, such as saturated soils and sediments, reductive dechlorination is a key initial step in the degradation of chlorinated aromatic compounds. researchgate.net In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom. This process would likely target the C-Cl bonds before the C-F bond, leading to the formation of mono-chlorinated and fluorinated intermediates. Once the aromatic ring is sufficiently dechlorinated, it may be more susceptible to subsequent anaerobic ring cleavage.

The microbial degradation of fluorinated pesticides is generally considered to be more challenging for microorganisms due to the high strength of the C-F bond. nih.gov However, enzymatic defluorination processes are known to occur. It is possible that initial transformation of other parts of the molecule, such as the propanoic acid side chain or the removal of chlorine atoms, could facilitate subsequent enzymatic attack on the C-F bond. mdpi.com

Table 2: Potential Biotransformation Pathways and Intermediates

Condition Initial Step Key Intermediates
Aerobic Side-chain oxidation (β-oxidation) Halogenated phenylacetic acid derivatives
Ring hydroxylation Halogenated catechols

Role of Halogen Substituents in Chemical Persistence and Transformation

The number, type, and position of halogen substituents on an aromatic ring play a crucial role in determining the compound's environmental persistence and the pathways of its transformation.

Chemical Stability: The strength of the carbon-halogen bond increases in the order C-I < C-Br < C-Cl < C-F. The very high bond energy of the C-F bond makes it extremely resistant to both chemical and biological cleavage, contributing significantly to the persistence of highly fluorinated compounds. The C-Cl bonds in this compound are more susceptible to cleavage than the C-F bond.

Susceptibility to Microbial Attack: The presence of halogens on an aromatic ring can significantly influence its susceptibility to microbial degradation. Highly halogenated compounds are often more recalcitrant. The position of the halogens is also critical. For instance, the presence of a halogen atom can sterically hinder the action of enzymes that would otherwise degrade the molecule. Reductive dechlorination under anaerobic conditions is a common pathway for chlorinated compounds, but the presence of fluorine may influence the rate and regioselectivity of this process. eurochlor.org

Photochemical Reactivity: Halogen substituents can also affect the photochemical reactivity of the molecule. While C-Cl bonds can be cleaved by UV radiation, the C-F bond is photochemically much more stable. Therefore, photochemical degradation is more likely to proceed via dechlorination rather than defluorination.

Future Research Trajectories and Synthetic Innovations

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure 2-(2,4-dichloro-5-fluorophenyl)propanoic acid represents a significant area for future research. The presence of a stereocenter at the alpha-carbon of the propanoic acid moiety means that the compound exists as two enantiomers. As is common with chiral molecules in biological systems, these two forms could have vastly different pharmacological or biological activities.

Future work should focus on developing novel stereoselective synthetic routes. This could involve asymmetric catalysis, employing chiral catalysts (such as transition metal complexes with chiral ligands) to favor the formation of one enantiomer over the other. Another avenue is the use of chiral auxiliaries, which can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction step, and then subsequently removed. Diastereoselective crystallization and enzymatic resolution are other potential strategies that could be explored to efficiently separate the enantiomers and provide access to stereochemically pure forms of the acid.

Exploration of Advanced Computational Techniques for Design and Prediction

Computational chemistry offers powerful tools for predicting the properties and potential interactions of this compound without the immediate need for extensive laboratory work. Future research should leverage these techniques to build a theoretical understanding of the molecule.

Key areas for computational investigation include:

Computational TechniquePredicted Properties/InteractionsPotential Application
Density Functional Theory (DFT)Electronic structure, reactivity indices, spectroscopic propertiesUnderstanding chemical stability and predicting reaction outcomes.
Molecular DockingBinding affinity and mode of interaction with biological targetsIdentifying potential protein targets and informing drug design.
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on molecular descriptorsGuiding the design of more potent analogues.
Molecular Dynamics (MD) SimulationsConformational flexibility and interactions with solvent/membranesAssessing how the molecule behaves in a biological environment.

These computational studies would be invaluable for prioritizing experimental research and for the rational design of derivatives with enhanced properties.

Design of Next-Generation Molecular Probes and Research Tools

Derivatives of this compound could be developed as specialized molecular probes for chemical biology research. By incorporating reporter groups such as fluorescent tags, biotin, or photo-crosslinkers, the parent compound could be transformed into a tool for identifying and studying its biological targets.

For example, a fluorescently labeled version could be used in cellular imaging studies to visualize its uptake and subcellular localization. A biotinylated derivative could be used in affinity purification experiments to isolate its binding partners from cell lysates, thereby elucidating its mechanism of action. The development of such probes is a critical step in translating a simple chemical compound into a valuable tool for biological discovery.

Investigation of Unique Reactivity Patterns

The specific arrangement of chloro- and fluoro- substituents on the phenyl ring, combined with the propanoic acid side chain, suggests that this compound may exhibit unique reactivity. Future research should systematically investigate its chemical behavior under various reaction conditions.

This includes exploring its participation in reactions such as nucleophilic aromatic substitution, where one of the halogen atoms might be displaced by another functional group, opening up avenues for creating a diverse library of analogues. The reactivity of the carboxylic acid group itself—through derivatization into esters, amides, or other functional groups—also warrants thorough investigation to expand the chemical space accessible from this starting material. Understanding these reactivity patterns is fundamental to its utility as a building block in synthetic chemistry.

Expansion of Structure-Activity Relationship Understanding in Non-Clinical Models

A critical future direction is the systematic synthesis and biological evaluation of analogues of this compound to establish a clear structure-activity relationship (SAR). This involves methodically modifying different parts of the molecule and assessing how these changes impact its activity in non-clinical (e.g., in vitro or cell-based) assays.

Systematic modifications for SAR studies could include:

Phenyl Ring Substitution: Altering the position and nature of the halogen substituents.

Propanoic Acid Chain: Changing the length of the alkyl chain or introducing substituents.

Carboxylic Acid Group: Converting the acid to various esters, amides, or other bioisosteres.

By correlating these structural changes with biological activity, researchers can build a predictive model for designing new compounds with improved potency, selectivity, or other desirable properties. This foundational SAR data is essential for any future development of this compound for therapeutic or other applications.

Q & A

Basic Research Questions

Q. What established synthesis routes are available for 2-(2,4-dichloro-5-fluorophenyl)propanoic acid?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving intermediates like 2,4-dichloro-5-fluorobenzoic acid. Key steps include halogenation (using chlorine or sodium hypochlorite) and condensation reactions. For example, ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate is synthesized from 2,4-dichloro-5-fluoro-β-oxo-phenylpropionic acid ethyl ester and triethyl orthoformate under reflux conditions . Researchers should optimize reaction parameters (temperature, solvent, catalyst) to enhance yield.

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the fluorophenyl and propanoic acid moieties. Mass spectrometry (MS) provides molecular weight validation. Cross-referencing with deuterated analogs (e.g., 2-(2,4-dichlorophenoxy-d₃)propionic acid) can resolve ambiguities in spectral assignments .

Q. What safety protocols should be prioritized during laboratory handling?

  • Methodological Answer : Due to potential carcinogenicity and dermal absorption risks, researchers must use acid-resistant gloves, indirect-vent goggles, and lab coats. Engineering controls (fume hoods) and routine air monitoring are essential. Contaminated clothing should be laundered on-site to prevent secondary exposure .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorophenyl substitution be mitigated?

  • Methodological Answer : Regioselectivity in halogenation can be controlled using directing groups (e.g., nitro or methoxy) or Lewis acid catalysts (AlCl₃). For example, nitration of the phenyl ring prior to fluorination directs substitution to the 5-position. Computational modeling (DFT) predicts electronic effects to guide synthetic design .

Q. How should researchers resolve contradictions in spectral data between NMR and X-ray crystallography?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution). Conduct variable-temperature NMR to assess conformational flexibility. Single-crystal X-ray diffraction provides definitive structural validation. For ambiguous cases, compare with isotopic analogs (e.g., deuterated derivatives) .

Q. What strategies optimize reaction conditions to maximize yield and minimize byproducts?

  • Methodological Answer : Use design of experiments (DoE) to evaluate variables like solvent polarity (ethanol vs. water), temperature, and catalyst loading. For esterification steps, triethylamine as a base improves reaction efficiency. Refluxing with molecular sieves removes water, shifting equilibrium toward product formation .

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